N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Description
Chemical Structure and Nomenclature of N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)acetamide
Systematic IUPAC Nomenclature and Structural Formula
The compound’s IUPAC name, This compound , reflects its intricate architecture. Breaking this down:
- Acetamide serves as the parent structure, with a carbonyl group bonded to an amine.
- The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) substituent is attached to the acetamide’s α-carbon. This moiety comprises a seven-membered benzodioxepin ring fused to a benzene ring, with two oxygen atoms at positions 1 and 5.
- The N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl} group branches from the acetamide’s nitrogen. This includes a sulfonamide bridge (–SO₂–NH–) linking an ethylamine chain to a benzothiadiazole heterocycle, which contains sulfur and nitrogen atoms at positions 1, 2, and 3.
The structural formula is represented as:
$$ \text{C}{19}\text{H}{20}\text{N}{4}\text{O}{5}\text{S}_{2} $$
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀N₄O₅S₂ |
| Average molecular mass | 368.42 g/mol |
| Key functional groups | Benzothiadiazole, sulfonamide, benzodioxepin |
Functional Group Analysis: Benzothiadiazole, Sulfonamide, and Benzodioxepin Moieties
Benzothiadiazole
The 2,1,3-benzothiadiazole group is a bicyclic system featuring a benzene ring fused to a 1,2,3-thiadiazole ring. This moiety is electron-deficient due to the electron-withdrawing effects of the sulfur and nitrogen atoms, making it conducive to π-stacking interactions and charge-transfer complexes. The sulfonyl group (–SO₂–) at position 4 enhances polarity and participates in hydrogen bonding.
Sulfonamide
The sulfonamide bridge (–SO₂–NH–) connects the benzothiadiazole to the ethylamine chain. This group’s planar geometry and strong dipole moment facilitate interactions with biological targets, such as enzymes or receptors. The nitrogen’s hybridization (sp³) and lone pair availability enable conformational flexibility, though rotational barriers around the S–N bond influence stability.
Benzodioxepin
The 3,4-dihydro-2H-1,5-benzodioxepin system is a seven-membered oxygen-containing heterocycle fused to a benzene ring. The two ether oxygen atoms at positions 1 and 5 create a chair-like conformation in the non-aromatic ring, as evidenced by ultraviolet (UV) absorption studies. Substituents at position 7 (here, an acetamide side chain) can perturb this conformation, favoring skew forms depending on steric and electronic factors.
Conformational Studies and Stereoelectronic Properties
Benzodioxepin Conformations
UV spectral analysis of benzodioxepin derivatives reveals that the unsubstituted heterocycle adopts a chair conformation , with the aromatic ring twisted relative to the oxygen-containing ring (θ ≈ 30°). Substituents at position 3 (e.g., alkyl groups) increase the population of skew conformations (θ > 50°), altering electronic transitions and dipole moments. For the title compound, the 7-position acetamide substituent likely stabilizes the chair form due to reduced steric hindrance.
Sulfonamide Rotational Barriers
Hybrid density functional theory (DFT) studies on sulfonamides demonstrate that rotation around the S–N bond incurs an energy barrier of ~15–20 kcal/mol. This arises from electron redistribution:
- In the planar transition state, electron density shifts from the sulfonyl oxygens to the nitrogen, increasing electronic kinetic energy.
- The global minimum conformation features a staggered arrangement, minimizing lone-pair repulsions between sulfur and nitrogen.
Stereoelectronic Effects
- Benzothiadiazole-sulfonamide conjugation : The sulfonyl group withdraws electrons from the benzothiadiazole, enhancing its electron-deficient character. This promotes interactions with electron-rich biological targets.
- Benzodioxepin-acetamide linkage : The acetamide’s carbonyl group engages in resonance with the benzodioxepin’s oxygen lone pairs, stabilizing the chair conformation and influencing solubility.
Properties
Molecular Formula |
C19H20N4O5S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C19H20N4O5S2/c24-18(12-13-5-6-15-16(11-13)28-10-2-9-27-15)20-7-8-21-30(25,26)17-4-1-3-14-19(17)23-29-22-14/h1,3-6,11,21H,2,7-10,12H2,(H,20,24) |
InChI Key |
QJVUJCQMGLQUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzothiadiazole Moiety: This involves the reaction of appropriate starting materials under specific conditions to form the benzothiadiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with the Benzodioxepin Ring: The benzodioxepin ring is synthesized separately and then coupled with the benzothiadiazole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Structural Uniqueness: The target compound combines two distinct heterocycles (benzodioxepin and benzothiadiazole), unlike analogues that typically feature single-heterocycle systems (e.g., benzothiazine in or azole hybrids in ). This dual-heterocyclic architecture may enhance binding diversity in biological targets.
Synthetic Methodology :
- Compounds like those in utilize DMAP and ultrasonication to accelerate sulfonamide coupling, achieving higher yields under milder conditions compared to traditional methods. The target compound likely employs similar strategies.
- In contrast, benzothiazine derivatives rely on thermal condensation , which may limit scalability.
Physicochemical Properties: The benzodioxepin moiety in the target compound introduces enhanced solubility compared to purely aromatic systems (e.g., benzothiazine or phenyl-substituted azoles).
Bioactivity Implications :
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a synthetic compound that integrates a benzothiadiazole moiety with a sulfonamide group. This unique structure is believed to enhance its biological activity, particularly in the domains of anti-cancer and anti-inflammatory therapies. The compound's potential mechanisms of action and biological activities have been subjects of recent research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.5 g/mol. The presence of the benzothiadiazole ring system is significant due to its known pharmacological properties.
Research indicates that compounds containing both benzothiadiazole and sulfonamide groups often exhibit significant biological activities. Key findings include:
- Inhibition of Enzymes : Similar compounds have been reported as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders .
- Anticancer Properties : Preliminary studies suggest that this compound may effectively bind to enzymes involved in cancer cell proliferation pathways, indicating its potential use in oncology.
- Anti-inflammatory Effects : The sulfonamide group enhances the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Benzothiadiazole Derivatives : A study demonstrated that derivatives with similar structures exhibited selective live cell fluorescence imaging capabilities, which could be useful for tracking cellular processes in real-time .
- In vitro Testing : In vitro assays have shown that compounds with a benzothiadiazole backbone can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide | Contains thiazole instead of benzothiadiazole | Potential anti-cancer activity |
| N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | Incorporates benzodioxole and thiadiazole | Antimicrobial properties |
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Features quinoxaline structure | Inhibitor of various enzymes |
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are purity and yield optimized?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and acetamide formation. Key steps include:
- Reaction conditions : Use of absolute ethanol with glacial acetic acid as a catalyst for condensation reactions, reflux for 4–6 hours, and controlled solvent evaporation under reduced pressure .
- Purification : Column chromatography or crystallization from ethanol/water mixtures to isolate the final product. Purity is verified via HPLC (≥95% purity threshold) .
- Yield optimization : Adjusting molar ratios (1:1.2 for amine:acylating agent) and temperature (70–80°C) improves yields to ~60–75% .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the benzothiadiazole and benzodioxepin moieties. Key signals include δ 7.8–8.2 ppm (benzothiadiazole protons) and δ 4.2–4.5 ppm (dioxepin methylene) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 507.12) .
- HPLC : Retention time comparison with standards ensures purity .
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use PPE (gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation or skin contact due to potential toxicity .
- Storage : Stable at –20°C under inert gas (argon) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in ¹H NMR splitting patterns may arise from conformational flexibility in the benzodioxepin ring. Use variable-temperature NMR or 2D-COSY to differentiate dynamic effects from impurities .
- Cross-validation : Compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computational simulations (DFT/B3LYP) .
Q. What strategies are effective for improving the compound’s stability in biological assays?
- pH optimization : Maintain pH 7.4 in PBS buffer to prevent hydrolysis of the sulfonamide group .
- Light protection : Use amber glassware or light-blocking additives (e.g., ascorbic acid) to mitigate photodegradation .
Q. How should researchers design experiments to investigate its mechanism of action?
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to study protein binding .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 or kinase domains .
- Data interpretation : Combine IC₅₀ values (dose-response curves) with structural analogs to establish SAR .
Q. What methods are used to address discrepancies in reported biological activity across studies?
- Meta-analysis : Normalize data using Hill equations to account for assay variability (e.g., cell line differences) .
- Control experiments : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
Key Considerations for Advanced Studies
- Synthetic challenges : Steric hindrance in the benzodioxepin ring may require microwave-assisted synthesis to accelerate reactions .
- Biological assays : Pre-incubate the compound with liver microsomes to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
